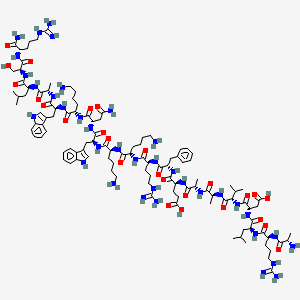
Anti-MRSA agent 7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anti-MRSA agent 7 is a novel antimicrobial compound specifically designed to combat methicillin-resistant Staphylococcus aureus (MRSA). MRSA is a significant public health concern due to its resistance to many conventional antibiotics, making infections difficult to treat. This compound has shown promising results in pre-clinical and clinical studies, offering a potential new treatment option for MRSA infections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Anti-MRSA agent 7 involves a multi-step process The initial step includes the formation of a core structure through a series of condensation reactionsThe reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound is scaled up from laboratory synthesis. It involves large-scale reactors and continuous flow systems to maintain consistent quality and efficiency. The process is optimized to minimize waste and reduce production costs while ensuring the compound’s efficacy .
Analyse Des Réactions Chimiques
Types of Reactions: Anti-MRSA agent 7 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various organic solvents for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with slightly different properties that can be tailored for specific applications .
Applications De Recherche Scientifique
Anti-MRSA agent 7 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of antimicrobial action and resistance.
Biology: Employed in research to understand the interactions between antimicrobial agents and bacterial cell walls.
Medicine: Investigated for its potential use in treating MRSA infections in clinical settings.
Industry: Utilized in the development of new antimicrobial coatings and materials to prevent bacterial contamination
Mécanisme D'action
The mechanism of action of Anti-MRSA agent 7 involves disrupting the bacterial cell wall synthesis. It targets specific enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. By inhibiting these enzymes, this compound prevents the bacteria from forming a stable cell wall, leading to cell lysis and death .
Comparaison Avec Des Composés Similaires
Vancomycin: A glycopeptide antibiotic used as a last-resort treatment for MRSA infections.
Daptomycin: A lipopeptide antibiotic that disrupts bacterial cell membrane function.
Linezolid: An oxazolidinone antibiotic that inhibits bacterial protein synthesis
Uniqueness of Anti-MRSA Agent 7: this compound is unique in its ability to target multiple enzymes involved in cell wall synthesis, making it less likely for bacteria to develop resistance. Additionally, it has shown higher efficacy and lower toxicity compared to some of the existing treatments .
Propriétés
Formule moléculaire |
C22H20BrF2N3O4 |
|---|---|
Poids moléculaire |
508.3 g/mol |
Nom IUPAC |
4-bromo-3,5-difluoro-N-[(3S,6R)-6-[(6-methoxy-1,5-naphthyridin-4-yl)oxymethyl]oxan-3-yl]benzamide |
InChI |
InChI=1S/C22H20BrF2N3O4/c1-30-19-5-4-17-21(28-19)18(6-7-26-17)32-11-14-3-2-13(10-31-14)27-22(29)12-8-15(24)20(23)16(25)9-12/h4-9,13-14H,2-3,10-11H2,1H3,(H,27,29)/t13-,14+/m0/s1 |
Clé InChI |
NHXTWWVJRWMAAW-UONOGXRCSA-N |
SMILES isomérique |
COC1=NC2=C(C=CN=C2C=C1)OC[C@H]3CC[C@@H](CO3)NC(=O)C4=CC(=C(C(=C4)F)Br)F |
SMILES canonique |
COC1=NC2=C(C=CN=C2C=C1)OCC3CCC(CO3)NC(=O)C4=CC(=C(C(=C4)F)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


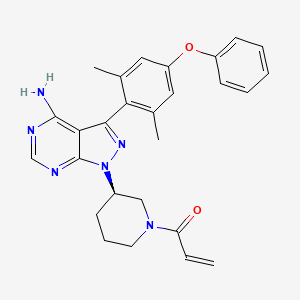
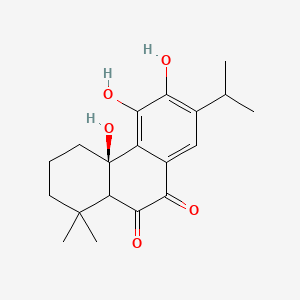
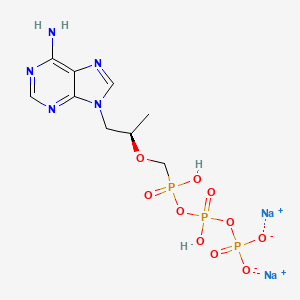
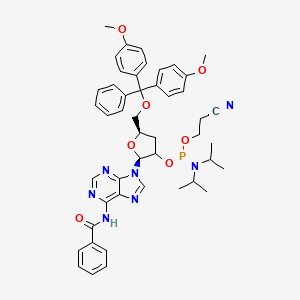
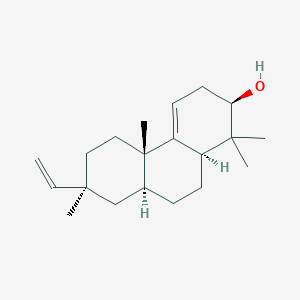

![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12390316.png)

![Disodium;4-[3-(ethylamino)-6-ethylazaniumylidene-2,7-dimethylxanthen-9-yl]benzene-1,3-disulfonate](/img/structure/B12390330.png)
![cyclo[N(Me)Ala-D-OGlu(OPr)(OPr)-Leu(4R-5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(4R-5-Pr)]](/img/structure/B12390336.png)
![6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanehydrazide;chloride;hydrochloride](/img/structure/B12390342.png)

